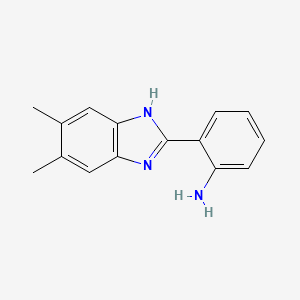
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. One common method is the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles.
Scientific Research Applications
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom in the ring.
2-Aminophenylbenzothiazole: Contains a benzothiazole ring instead of benzimidazole.
2-Aminophenylthiazole: Contains a thiazole ring instead of benzimidazole.
Uniqueness
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by its unique structural features that enhance its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- An amino group at the 2-position of the phenyl ring.
- Two methyl groups at the 5 and 6 positions of the benzimidazole ring.
This specific substitution pattern contributes to its enhanced interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit the growth of various cancer cell lines, including:
- Breast cancer
- Prostate cancer
- Hepatocellular carcinoma (HepG2)
A notable study highlighted its effectiveness against human breast adenocarcinoma (MCF7) and human colon carcinoma (HCT116) cell lines, demonstrating a concentration-dependent inhibition of cell proliferation .
The compound's mechanism appears to involve the disruption of microtubule polymerization, similar to other benzimidazole derivatives. This action leads to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin is critical for its biological activity, as it competes with colchicine for binding sites .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Amino group at position 2; dimethyl substitutions | Enhanced biological activity |
| 5-Methylbenzimidazole | Methyl group at position 5 | Lacks amino group; lower reactivity |
| 2-Aminobenzimidazole | Amino group at position 2 | No methyl substitutions; different reactivity |
This table illustrates how structural modifications influence the biological properties of benzimidazole derivatives .
Case Studies and Research Findings
Properties
CAS No. |
10173-54-3 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18) |
InChI Key |
XVGNXIPGIPGMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















